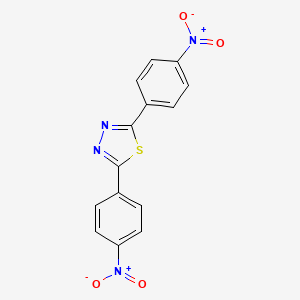

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole

Descripción

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Contemporary Chemistry

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold that commands considerable attention in modern chemistry, largely owing to its versatile applications and unique chemical properties. nih.govingentaconnect.com This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine (B1678525) and is noted for its high in vivo stability and generally low toxicity. nih.govmdpi.com These features have rendered it a "privileged scaffold" in drug design and development. nih.govresearchgate.net

In medicinal chemistry, 1,3,4-thiadiazole derivatives exhibit a vast spectrum of pharmacological activities. researchgate.netmdpi.com Researchers have successfully synthesized and evaluated derivatives with applications as:

Anticancer agents nih.govbepls.com

Antibacterial and antifungal agents mdpi.comnih.gov

Anti-inflammatory agents researchgate.net

Anticonvulsants researchgate.net

Antitubercular agents researchgate.net

Antiviral agents mdpi.com

The biological activity of these compounds is often attributed to the unique electronic characteristics of the thiadiazole ring, which is electron-deficient and capable of participating in various molecular interactions. bepls.com The structural versatility of the scaffold allows for substitution at the 2 and 5 positions, enabling the fine-tuning of its biological effects. researchgate.netnih.gov

Beyond medicine, the 1,3,4-thiadiazole core is also significant in materials science and agrochemistry. bepls.comacs.org Its derivatives have been investigated for use as pesticides, herbicides, and as building blocks for functional materials. bepls.com The rigid, planar structure and the presence of multiple heteroatoms make the thiadiazole ring an interesting component for the construction of coordination polymers and metal-organic frameworks. mdpi.com

Research Landscape of Bis-Substituted Thiadiazole Derivatives

The research landscape for bis-substituted thiadiazole derivatives, particularly those with substitutions at the 2 and 5 positions, is both broad and dynamic. These symmetrically substituted compounds often exhibit enhanced or unique properties compared to their mono-substituted counterparts. The ability to introduce two different or identical functional groups allows for the creation of molecules with tailored electronic, biological, and structural characteristics.

A significant portion of the research focuses on the synthesis and biological evaluation of 2,5-disubstituted-1,3,4-thiadiazoles. mdpi.comnih.govresearchgate.net Studies have demonstrated that the nature of the substituents plays a crucial role in determining the pharmacological profile of the molecule. For instance, the introduction of aromatic or heteroaromatic rings can significantly influence the compound's anticancer or antimicrobial efficacy. researchgate.netijpcbs.com

The synthesis of these derivatives is typically achieved through cyclization reactions, often starting from thiosemicarbazides or their derivatives. ijpcbs.comresearchgate.net Various synthetic methodologies have been developed to improve yields and introduce a wide range of substituents. researchgate.net

| Starting Material | Reagent/Condition | Outcome |

|---|---|---|

| Thiosemicarbazide (B42300) | Reaction with aromatic aldehydes and subsequent cyclization | Formation of 2-amino-5-aryl-1,3,4-thiadiazoles |

| Diacylhydrazines | Reaction with a sulfur source | Yields 2,5-disubstituted-1,3,4-thiadiazoles |

| 2,5-Dimercapto-1,3,4-thiadiazole | Alkylation with electrophiles | Produces derivatives with thioether linkages |

Rationale for In-depth Investigation of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole

The in-depth investigation of this compound is driven by several key factors related to its specific chemical structure. The presence of two terminal nitrophenyl groups is particularly significant. The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the entire molecule. This electronic feature is often associated with enhanced biological activity and unique photophysical or electrochemical properties.

The rationale for its detailed study can be broken down into the following points:

Potential for Enhanced Biological Activity: The nitro group is a known pharmacophore that can contribute to the antimicrobial and anticancer activities of a compound. researchgate.netnih.gov Therefore, the symmetrical dinitro substitution in this molecule suggests a high potential for potent biological effects.

Unique Electronic and Photophysical Properties: The combination of the electron-deficient 1,3,4-thiadiazole core with two strongly electron-withdrawing nitrophenyl groups creates a molecule with interesting electronic characteristics. This could lead to applications in optoelectronics, such as in the development of sensors or nonlinear optical materials.

Versatile Ligand for Coordination Chemistry: The nitrogen atoms of the thiadiazole ring and the potential for delocalization of electron density make this molecule an excellent candidate as a ligand for the formation of metal complexes. The nature of the nitrophenyl groups can also influence the coordination geometry and the properties of the resulting metal complexes.

Building Block for Novel Materials: The rigid and linear structure of this compound makes it a suitable building block for the synthesis of polymers and other advanced materials with potentially useful thermal, mechanical, or electronic properties.

| Property | Observation/Potential |

|---|---|

| Synthesis | Can be synthesized from thiosemicarbazide and 4-nitrobenzaldehyde. |

| Biological Activity | Expected to have significant antimicrobial and anticancer properties. |

| Electronic Properties | Strongly electron-deficient due to nitro groups. |

| Coordination Ability | Can act as a ligand through thiadiazole nitrogen atoms. |

Contextualization within Materials Science and Coordination Chemistry

In the broader context of materials science, this compound is of interest as a component for creating functional organic materials. The planarity and rigidity of the thiadiazole ring, coupled with the potential for intermolecular interactions such as π-π stacking, make it an attractive building block for self-assembling systems and crystalline materials. mdpi.com The presence of the nitro groups can further enhance these interactions and influence the packing of the molecules in the solid state, which in turn affects the material's properties.

In coordination chemistry, thiadiazole derivatives are recognized as versatile ligands capable of coordinating to metal ions in various ways. mdpi.com The nitrogen atoms of the 1,3,4-thiadiazole ring can act as donor atoms, leading to the formation of a wide range of coordination polymers and discrete metal complexes. The electronic properties of the substituents on the thiadiazole ring can modulate the electron density on the donor atoms, thereby influencing the strength and nature of the metal-ligand bond. The resulting metal complexes can exhibit interesting magnetic, catalytic, or luminescent properties. mdpi.com The study of coordination complexes with ligands like this compound is therefore a promising avenue for the development of new functional materials. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O4S/c19-17(20)11-5-1-9(2-6-11)13-15-16-14(23-13)10-3-7-12(8-4-10)18(21)22/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCUTFXQIFTHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70521656 | |

| Record name | 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88203-21-8 | |

| Record name | 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis 4 Nitrophenyl 1,3,4 Thiadiazole and Analogues

Overview of Established Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Ring Systems

The construction of the 1,3,4-thiadiazole ring can be achieved through various synthetic pathways, typically involving the formation of the five-membered ring from acyclic precursors. These methods are generally classified based on the starting materials and the nature of the cyclization step. Common precursors include derivatives of hydrazine (B178648), such as thiosemicarbazides, acylhydrazines, and dithiocarbazates. sbq.org.br

Key established routes include:

From Thiosemicarbazides: This is one of the most prevalent methods, where a thiosemicarbazide (B42300) or its derivative undergoes cyclization with a carboxylic acid, acid chloride, or ester in the presence of a dehydrating agent. rsc.orgnanobioletters.comrsc.org

From Acylhydrazines/Thiohydrazides: Acylhydrazines can be converted to thiadiazoles by reaction with a sulfurizing agent, such as carbon disulfide or isothiocyanates, followed by cyclization. sbq.org.br

From Thiosemicarbazones: Aldehydes can react with thiosemicarbazide to form thiosemicarbazone intermediates, which then undergo oxidative cyclization to yield 2-amino-1,3,4-thiadiazoles. rsc.org

Transformation from 1,3,4-Oxadiazoles: The oxygen atom in a pre-formed 1,3,4-oxadiazole (B1194373) ring can be exchanged for a sulfur atom using thionating agents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. nih.gov

Table 1: Major Synthetic Routes to 1,3,4-Thiadiazoles

| Starting Material | Key Reagents | Type of Thiadiazole | Citation(s) |

| Thiosemicarbazide & Carboxylic Acid | POCl₃, PPA, H₂SO₄ | 2-Amino-5-substituted | rsc.orgnanobioletters.comrsc.org |

| Acylhydrazine & Carbon Disulfide | KOH, then acid | 5-Substituted-1,3,4-thiadiazole-2-thiol | sbq.org.br |

| Aldehyde & Thiosemicarbazide | FeCl₃ (oxidant) | 2-Amino-5-substituted | rsc.org |

| 1,2-Diacylhydrazine | P₂S₅, Lawesson's Reagent | 2,5-Disubstituted | nih.gov |

| 1,3,4-Oxadiazole | P₂S₅, Thiourea | 2,5-Disubstituted | nih.gov |

The critical step in these syntheses is the ring-closure, or cyclization, which forms the aromatic thiadiazole heterocycle. The primary cyclization strategies are acid-catalyzed cyclodehydration and oxidative cyclization.

Acid-catalyzed cyclodehydration is frequently employed for the conversion of intermediates like N-acylthiosemicarbazides or 1,2-diacylhydrazines (after thionation). Strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) facilitate the intramolecular condensation by eliminating a molecule of water, leading to the stable, aromatic thiadiazole ring. chemmethod.comnih.gov

Oxidative cyclization is another key approach, particularly for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazones. An oxidizing agent, such as ferric chloride (FeCl₃), is used to induce the ring closure through the removal of two hydrogen atoms, directly forming the aromatic system. rsc.org

Specific Synthesis Strategies for 2,5-Disubstituted 1,3,4-Thiadiazoles

For the synthesis of symmetrically 2,5-disubstituted 1,3,4-thiadiazoles, such as the target compound, the most common and direct strategy involves the cyclization of 1,2-diacylhydrazines. This precursor contains the two substituent groups already attached to the nitrogen backbone.

The general pathway involves two main steps:

Formation of 1,2-Diacylhydrazine: This intermediate is typically prepared by reacting two equivalents of an acid chloride with one equivalent of hydrazine hydrate, or by reacting an acid hydrazide with one equivalent of an acid chloride. nih.gov

Thionation and Cyclization: The 1,2-diacylhydrazine is then treated with a powerful thionating agent. Phosphorus pentasulfide (P₂S₅) and Lawesson's reagent are the most commonly used reagents for this transformation. nih.govresearchgate.net The reaction involves the conversion of the two carbonyl oxygen atoms to sulfur, followed by an intramolecular cyclodehydration to furnish the 2,5-disubstituted-1,3,4-thiadiazole ring. nih.gov

An alternative route involves the alkylation of 2,5-dimercapto-1,3,4-thiadiazole, which allows for the introduction of various substituents at the 2 and 5 positions through thioether linkages. nih.gov

Table 2: Key Strategies for Symmetrical 2,5-Disubstituted 1,3,4-Thiadiazoles

| Precursor | Key Reagents | Mechanism | Citation(s) |

| 1,2-Diacylhydrazine | P₂S₅ or Lawesson's Reagent | Thionation followed by cyclodehydration | nih.govresearchgate.net |

| Aromatic Acid + Hydrazine | P₂S₅ | In-situ formation of diacylhydrazine and cyclization | nih.gov |

| 2,5-Dimercapto-1,3,4-thiadiazole | Alkyl Halide, Base | Nucleophilic substitution | nih.gov |

Synthesis of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole: Procedural Details and Yield Optimization

The synthesis of this compound is effectively achieved via the 1,2-diacylhydrazine pathway.

Step 1: Synthesis of 1,2-Bis(4-nitrobenzoyl)hydrazine

The precursor is synthesized by reacting 4-nitrobenzohydrazide (B182513) with 4-nitrobenzoyl chloride. nih.gov In a typical procedure, 4-nitrobenzohydrazide and 4-nitrobenzoyl chloride are stirred in a solvent like chloroform (B151607) at room temperature. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the terminal nitrogen of the hydrazide attacks the carbonyl carbon of the acid chloride, eliminating HCl to form the symmetrical diacylhydrazine. The product precipitates from the reaction mixture as a solid and can be purified by filtration and washing.

Step 2: Synthesis of this compound

The purified 1,2-Bis(4-nitrobenzoyl)hydrazine is then subjected to cyclization. A mixture of the diacylhydrazine and phosphorus pentasulfide (P₂S₅) in a high-boiling solvent such as pyridine (B92270) or toluene (B28343) is heated under reflux. The P₂S₅ serves as both a thionating and dehydrating agent, converting the carbonyl groups to thiocarbonyls and catalyzing the subsequent ring closure to form the thiadiazole. After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product, which can then be purified by recrystallization from a suitable solvent like ethanol (B145695) or dimethylformamide (DMF).

Yield Optimization: Several factors can be adjusted to optimize the yield and purity of the final product:

Purity of Reagents: Using highly pure 1,2-Bis(4-nitrobenzoyl)hydrazine is crucial for a clean reaction and high yield.

Reaction Temperature and Time: The reflux temperature of the chosen solvent (e.g., toluene, pyridine) and the reaction duration must be carefully controlled to ensure complete conversion without significant decomposition.

Stoichiometry: The molar ratio of the diacylhydrazine to the thionating agent (P₂S₅ or Lawesson's reagent) is a critical parameter that often requires empirical optimization.

Work-up Procedure: A careful work-up, including quenching the reaction mixture and thorough washing of the crude product, is necessary to remove unreacted reagents and byproducts.

The formation of the 1,3,4-thiadiazole ring from a 1,2-diacylhydrazine and P₂S₅ is believed to proceed through a multi-step mechanism.

Thionation: The reaction initiates with the thionation of the two amide carbonyl groups of 1,2-Bis(4-nitrobenzoyl)hydrazine by P₂S₅. This converts the diacylhydrazine into a dithio-diacylhydrazine intermediate.

Tautomerization: The dithio-diacylhydrazine intermediate likely exists in equilibrium with its enethiol tautomer.

Intramolecular Cyclization: An intramolecular nucleophilic attack occurs where the sulfur atom of one thioamide group attacks the carbon atom of the other.

Dehydration/Elimination: The resulting cyclic intermediate then undergoes dehydration (or elimination of H₂S), driven by the formation of the highly stable aromatic 1,3,4-thiadiazole ring system.

Innovative and Sustainable Synthetic Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of 1,3,4-thiadiazoles. nanobioletters.comresearchgate.net These innovative approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents and solvents.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netasianpubs.org The synthesis of 2,5-diaryl-1,3,4-thiadiazoles from 1,2-diacylhydrazines using Lawesson's reagent can be performed under solvent-free conditions using microwave heating. researchgate.net This method dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. researchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes chemical waste and simplifies product purification. The microwave-assisted synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been successfully demonstrated under solvent-free conditions, representing a significant green advancement. rsc.orgresearchgate.net

Novel Reagent Systems: Recent studies have explored novel, milder reagent systems to avoid harsh and toxic chemicals like POCl₃. For instance, a direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S) provides a mild and modular route to multi-functionalized 1,3,4-thiadiazoles with excellent yields and broad functional group tolerance. nih.govresearchgate.net This approach avoids the use of aggressive phosphorus-based reagents.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, specific experimental values for its comprehensive characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are not available in the public domain through the conducted searches.

General synthetic routes for 2,5-disubstituted-1,3,4-thiadiazoles are well-documented in the scientific literature. These methods often involve the cyclization of thiosemicarbazides or the reaction of hydrazine derivatives with carbon disulfide, followed by substitution. However, detailed spectral data—such as specific chemical shifts (δ) for ¹H and ¹³C NMR, vibrational frequencies (ν) for IR, absorption maxima (λmax) for UV-Vis, or mass-to-charge ratios (m/z) for MS—for the symmetrically substituted this compound could not be retrieved.

The available search results provide spectral information for a variety of other 1,3,4-thiadiazole derivatives, including those with a single 4-nitrophenyl group or other substituents. This information, while valuable for the general understanding of the 1,3,4-thiadiazole scaffold, cannot be used to accurately describe the specific spectroscopic properties of this compound as requested.

Therefore, it is not possible to generate the detailed, data-driven article according to the provided outline and strict content inclusions at this time. Fulfilling the request would necessitate access to specific experimental data for the target compound, which is not presently available through the performed searches.

Comprehensive Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

A definitive elucidation of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For a molecule like 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole, an XRD analysis would be expected to reveal key structural features, including:

Molecular Conformation: The planarity of the central 1,3,4-thiadiazole (B1197879) ring and the dihedral angles of the two p-nitrophenyl substituents relative to this core.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: The presence of non-covalent interactions such as π-π stacking, C-H···N, or C-H···O hydrogen bonds, which govern the crystal packing and influence the material's bulk properties.

While crystallographic data for numerous other substituted 1,3,4-thiadiazole derivatives are available and have been instrumental in various fields of chemical research, the specific data for this compound remains to be reported. The acquisition of such data through the growth of suitable single crystals and subsequent XRD analysis would be a valuable contribution to the structural chemistry of this class of compounds.

A comprehensive article on the advanced theoretical and computational chemistry of this compound cannot be generated at this time. Extensive searches for dedicated scholarly research on this specific compound did not yield the detailed computational data required to populate the requested outline sections.

The scientific literature available through the conducted searches provides in-depth computational analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, for various other derivatives of 1,3,4-thiadiazole. For instance, significant research exists for compounds like 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole. sapub.orgsapub.org However, these studies are on molecules with different substitution patterns and functional groups.

Due to the strict requirement to focus solely on this compound, extrapolating data from related but distinct molecules would be scientifically inaccurate and violate the provided instructions. The specific research findings needed to detail the selection of functionals and basis sets, conformational stability, HOMO-LUMO energies, global chemical reactivity descriptors, and reactive site mapping for this compound are not present in the available search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline for the target compound.

Advanced Theoretical and Computational Chemistry Studies

Theoretical Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method for Nuclear Magnetic Resonance (NMR) and Time-Dependent Density Functional Theory (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectroscopy are standard approaches for gaining deeper structural and electronic insights into heterocyclic systems like 1,3,4-thiadiazoles.

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating the isotropic nuclear magnetic shielding constants of molecules. mdpi.com These calculated values can be correlated with experimental chemical shifts to aid in the assignment of NMR spectra and confirm molecular structures. mdpi.com

For the 1,3,4-thiadiazole (B1197879) class of compounds, the GIAO/DFT approach has been utilized to calculate 13C NMR chemical shifts. researchgate.net However, studies on some 5-substituted 2-acetylamino-1,3,4-thiadiazoles have noted that the presence of the sulfur atom can lead to less satisfactory correlations between calculated and experimental shifts compared to other heterocyclic systems. researchgate.net This suggests that for accurate predictions for 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole, careful selection of the level of theory and basis set would be crucial. Theoretical calculations for related 1,3,4-thiadiazole derivatives are typically performed at the B3LYP/6-311G level of theory. researchgate.net

Table 1: Illustrative Comparison of Experimental vs. GIAO-Calculated 13C NMR Chemical Shifts for a Substituted 1,3,4-Thiadiazole

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Thiadiazole C2 | 168.51 | 170.23 | 1.72 |

| Thiadiazole C5 | 156.46 | 158.11 | 1.65 |

| Phenyl C (ipso) | 131.04 | 132.50 | 1.46 |

| Phenyl C (ortho) | 126.35 | 127.88 | 1.53 |

| Phenyl C (meta) | 129.17 | 130.45 | 1.28 |

| Phenyl C (para) | 129.62 | 130.99 | 1.37 |

Note: Data is illustrative, based on findings for related compounds like 5-phenyl-1,3,4-thiadiazol-2-amine, to demonstrate the principle of GIAO NMR calculations. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules by predicting their excited states. ulakbim.gov.tr This technique allows for the determination of maximum absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). mdpi.comdergipark.org.tr

For 1,3,4-thiadiazole derivatives, TD-DFT calculations have been successfully used to interpret experimental UV-Vis spectra. mdpi.com Studies on related compounds have shown that the presence of electronegative substituents, such as the nitro (NO₂) groups in this compound, is expected to reduce the HOMO-LUMO energy gap. dergipark.org.tr This reduction typically leads to a bathochromic shift (a shift to longer wavelengths) in the UV absorption profile. dergipark.org.tr The theoretical analysis can elucidate the specific molecular orbitals involved in the main electronic transitions, confirming the influence of the nitrophenyl substituents on the compound's photophysical properties.

Table 2: Representative TD-DFT Output for a Nitrophenyl-Substituted Heterocycle

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 355 | 0.85 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.12 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 275 | 0.05 | HOMO → LUMO+1 (75%) |

Note: This table is a generalized representation of TD-DFT results for aromatic nitro compounds to illustrate the type of data generated.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. ymerdigital.comnih.gov These models are valuable in materials science and drug discovery for predicting the properties of new or untested compounds. ymerdigital.comresearchgate.net

In QSPR/QSAR studies of thiadiazole derivatives, a wide range of molecular descriptors are calculated, often using semi-empirical or DFT methods, after optimizing the molecular geometry. ymerdigital.com These descriptors quantify various aspects of the molecular structure, including its topology, geometry, and electronic properties.

For a molecule like this compound, quantum chemical parameters would be crucial descriptors. These parameters, derived from the electronic structure, can be correlated with observed properties such as solubility, stability, or electronic behavior. Multiple Linear Regression (MLR) is a common statistical tool used to develop the correlation models. ymerdigital.comresearchgate.net

Table 3: Common Quantum Chemical Descriptors in QSPR/QSAR Studies of Thiadiazoles

| Descriptor | Symbol | Description | Potential Correlated Property |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of a molecule. | Reactivity, Electron Transfer |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Represents the electron-accepting ability of a molecule. | Electron Affinity, Reactivity |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical stability and electronic transitions. | Chemical Stability, UV-Vis λmax |

| Dipole Moment | µ | Measures the overall polarity of the molecule. | Solubility, Intermolecular Forces |

| Molecular Electrostatic Potential | MEP | Maps charge distributions and sites for electrophilic/nucleophilic attack. | Reactivity, Intermolecular Interactions |

| Molecular Surface Area | MSA | The total surface area of the molecule. | Transport Properties, Bioavailability |

Computational Investigation of Intermolecular Interactions

Understanding the non-covalent interactions between molecules is fundamental to predicting crystal packing, material properties, and biological recognition. Computational methods, particularly those analyzing optimized molecular structures and electron density, are used to investigate these forces.

The supramolecular assembly of this compound in the solid state would be governed by a combination of weak intermolecular interactions. While this specific molecule lacks strong hydrogen bond donors, crystal structure analyses of related nitrophenyl- and phenyl-substituted thiadiazoles reveal the importance of other forces. researchgate.netsapub.org

For instance, in the crystal structure of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, various weak interactions, including π-π stacking and C-H···X bonds, are significant in stabilizing the molecule. sapub.org The presence of multiple aromatic rings (two nitrophenyl groups and the thiadiazole ring) in this compound strongly suggests that π-π stacking interactions would be a dominant feature of its crystal packing. Furthermore, interactions involving the electron-deficient nitro groups and electron-rich regions of adjacent molecules are also anticipated.

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Description |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. Expected between phenyl-phenyl, phenyl-thiadiazole, and thiadiazole-thiadiazole rings of adjacent molecules. |

| C-H···π Interactions | An interaction where a C-H bond acts as a weak acid, donating its proton to the electron cloud of a nearby aromatic ring. |

| C-H···O/N Interactions | Weak hydrogen bonds where a C-H group interacts with the electronegative oxygen atoms of the nitro groups or the nitrogen atoms of the thiadiazole ring. |

| n→π* Interactions | Interactions involving the lone pair (n) of a heteroatom (e.g., N, S, O) and the antibonding orbital (π*) of an aromatic system. |

Theoretical investigations in this field typically involve the calculation of key NLO parameters, including:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response, which is crucial for effects like second-harmonic generation.

Second Hyperpolarizability (γ): Related to the third-order NLO response, important for phenomena such as third-harmonic generation and two-photon absorption.

These calculations are often performed using various DFT functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to determine the electronic structure and predict the NLO behavior of the molecule. The results of such studies are typically presented in detailed tables, allowing for comparison with other known NLO materials.

The absence of such specific data for this compound in the reviewed literature prevents a detailed analysis and presentation of its theoretically predicted NLO properties in this article. Further computational research would be required to elucidate the specific NLO characteristics of this compound.

Exploration of Advanced Material Science Applications

Corrosion Inhibition Studies in Aqueous Environments

The 1,3,4-thiadiazole (B1197879) ring is a core structure in many organic corrosion inhibitors. This is attributed to the presence of sulfur and nitrogen heteroatoms and π-electrons, which facilitate the adsorption of the molecule onto metal surfaces, thereby creating a protective barrier against corrosive agents. While extensive research exists for various thiadiazole derivatives, studies specifically detailing 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole are less common. However, research into analogous compounds, such as other nitrophenyl-substituted thiadiazoles, provides valuable insights into its potential inhibitory mechanisms and performance. One study noted that while many 2,5-disubstituted 1,3,4-thiadiazoles show good inhibition, this compound, along with the chloro-substituted analogue, was found to stimulate the corrosion process, particularly at low concentrations in 1 M HCl. researchgate.net

Conversely, studies on similar structures like 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole have demonstrated effective corrosion inhibition for mild steel in acidic environments. mdpi.com This highlights the complex relationship between the molecular structure and inhibitory action, where subtle changes can significantly alter performance.

Electrochemical Characterization Techniques

Electrochemical methods are crucial for evaluating the performance of corrosion inhibitors. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide quantitative data on the inhibitor's effectiveness and mechanism.

Electrochemical Impedance Spectroscopy (EIS) is used to study the resistive and capacitive behavior at the metal/electrolyte interface. The formation of an adsorbed inhibitor film increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl). For instance, in studies of 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole, an increase in inhibitor concentration led to a corresponding increase in Rct, signifying enhanced surface protection. mdpi.com

Potentiodynamic Polarization (PDP) helps determine the effect of an inhibitor on the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. An inhibitor is classified as anodic, cathodic, or mixed-type based on its ability to suppress these reactions. For 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole, the polarization curves showed that it acts as a mixed-type inhibitor, affecting both anodic and cathodic processes. mdpi.com The data below, from a study on this analogue, illustrates typical results from PDP analysis.

| Concentration (M) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -491 | 1055 | - |

| 0.0005 | -499 | 312 | 70.4 |

| 0.0010 | -503 | 187 | 82.3 |

| 0.0015 | -508 | 121 | 88.5 |

| 0.0020 | -510 | 89 | 91.6 |

Theoretical Understanding of Adsorption Mechanisms on Metal Surfaces

The effectiveness of a thiadiazole-based inhibitor is fundamentally linked to its ability to adsorb onto a metal surface. This adsorption can occur through two primary mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves charge sharing or transfer between the inhibitor and the metal's vacant d-orbitals to form a coordinate-type bond. mdpi.com Often, a combination of both mechanisms is observed. mdpi.commdpi.com

Quantum chemical studies using Density Functional Theory (DFT) are employed to correlate the molecular structure of the inhibitor with its performance. jchemlett.comresearchgate.net These calculations help identify the active centers in the molecule responsible for adsorption. For thiadiazole derivatives, the heteroatoms (sulfur and nitrogen) and the π-electrons of the aromatic rings are typically the primary sites for interaction with the metal surface. jchemlett.comjchemlett.com Molecular dynamic simulations can further model the adsorption configuration of the inhibitor on a metal surface, such as Fe(110). jchemlett.com

Key parameters derived from these theoretical calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation to the metal.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Dipole Moment (μ): Influences the adsorption process in relation to the electric field at the interface.

Fukui Indices: Identify local reactive sites, predicting where nucleophilic and electrophilic attacks are most likely to occur, thus indicating the atoms most involved in the adsorption process. jchemlett.comjchemlett.com

Studies on various thiadiazole derivatives have shown that their adsorption typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.net

Optoelectronic and Photonic Material Development

The 1,3,4-thiadiazole moiety is a strong electron-withdrawing group, making it a valuable building block for organic electronic materials. When incorporated into a conjugated system, it can impart desirable electron-accepting (n-type) properties. The structure of this compound, featuring a central thiadiazole ring flanked by two nitrophenyl groups (another strong electron-acceptor), suggests the potential for significant electron-deficient character, which is useful in various optoelectronic applications.

Charge Transport Mechanisms and Conductivity

In organic semiconducting materials, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state and the electronic coupling between molecules. The π-conjugated system of 2,5-diaryl-1,3,4-thiadiazoles provides the pathway for electron delocalization. The strong electron-accepting nature of the nitrophenyl and thiadiazole units in the target compound would facilitate electron transport, making it a candidate for use as an n-type material in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Photoluminescence and Photoconductivity Characteristics

The photophysical properties of 2,5-disubstituted 1,3,4-thiadiazoles and their oxadiazole analogues have been a subject of interest. These compounds often exhibit fluorescence, with the emission characteristics being highly dependent on the nature of the substituent groups and the solvent environment. researchgate.net Increasing the π-conjugation length in such molecules typically leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net

For molecules with a Donor-Acceptor (D-A) structure, photoluminescence often originates from an intramolecular charge transfer (ICT) excited state. While this compound is composed primarily of acceptor units, its extended conjugation can still give rise to luminescence. Studies on related compounds like 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) have demonstrated fluorescence emission upon excitation. nih.gov The specific emission profile of this compound would be influenced by the electron-withdrawing nitro groups, which can affect the energy levels of the molecular orbitals and potentially alter the emission wavelength and quantum yield.

Aggregation-Induced Emission (AIE) Phenomena and Excitation State Dynamics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.gov This effect is contrary to the common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. This blockage of non-radiative decay pathways enhances the radiative emission, leading to strong fluorescence. rsc.org

Role in Energy Conversion and Storage Systems

The 1,3,4-thiadiazole nucleus is a key component in the design of organic materials for energy conversion, particularly in the realm of photovoltaics. Its electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-A) type architectures, which are fundamental to the function of organic solar cells and dye-sensitized solar cells (DSSCs). In these systems, the thiadiazole moiety facilitates efficient charge separation and transport, which are critical processes for converting light into electrical energy.

Research into novel azo dyes based on 1,3,4-thiadiazole has demonstrated their potential in DSSCs. These dyes can be designed with a donor-acceptor–π–acceptor-donor architecture, where the 1,3,4-thiadiazole units act as the electron acceptors. ekb.egresearch-nexus.net This configuration allows for effective intramolecular charge transfer upon light absorption, a crucial step for injecting electrons into the semiconductor's conduction band (e.g., TiO₂) and generating a photocurrent. research-nexus.netresearchgate.netscispace.com The performance of these materials is influenced by the specific donor and π-spacer groups attached to the thiadiazole core. ekb.egresearch-nexus.net The dual functionality of some of these thiadiazole-based azo dyes as both photosensitizers in solar cells and as antioxidants highlights their versatility. research-nexus.net

In hybrid photovoltaic devices such as DSSCs, the chemical structure of the sensitizing dye is paramount for high performance. Derivatives of 1,3,4-thiadiazole have been successfully incorporated into organic sensitizers to enhance their power conversion efficiency (PCE). For instance, novel azo dyes featuring two 1,3,4-thiadiazole moieties as acceptors have been synthesized and tested in DSSCs. ekb.eg These dyes, when anchored to a TiO₂ semiconductor surface, have achieved a power conversion efficiency of 5.3% with a high open-circuit voltage of 0.93 V under simple spin-coating fabrication methods. ekb.egresearch-nexus.net

Furthermore, π-conjugated copolymers incorporating 2,2′-bis(1,3,4-thiadiazole) (BTDz) units have been developed for bulk-heterojunction organic photovoltaic devices. These materials have demonstrated high solubility and crystallinity, leading to favorable self-assembly into well-ordered structures in thin films. researchgate.net The device performance was found to be dependent on the polymer's molecular weight, with higher molecular weights leading to improved structure and efficiency. A photovoltaic device based on one such BTDz copolymer mixed with a fullerene derivative (PC₇₁BM) achieved a high power conversion efficiency of 8.04%. researchgate.net The electron-withdrawing strength of the bis-thiadiazole unit contributes to a lower Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for achieving a higher open-circuit voltage in the final solar cell device.

| Photovoltaic System | Thiadiazole-based Material | Power Conversion Efficiency (PCE) | Reference |

| Dye-Sensitized Solar Cell (DSSC) | Azo dye with two 1,3,4-thiadiazole acceptors | 5.3% | ekb.egresearch-nexus.net |

| Organic Photovoltaic (OPV) | PBTDzTV:PC₇₁BM | 8.04% | researchgate.net |

Applications in Advanced Textile Technologies

Derivatives of 1,3,4-thiadiazole containing nitrophenyl groups are important precursors in the synthesis of high-performance dyes for advanced textiles. Specifically, they are used to create bis-azo disperse dyes, which are particularly suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765). researchgate.net The production of these dyes often starts with a compound structurally related to this compound, such as 2-amino-5-(4'-nitrophenyl)-1,3,4-thiadiazole. researchgate.netchemijournal.com

The synthesis process involves diazotization of the amino-thiadiazole derivative, which is then coupled with various aromatic tertiary amines to produce a range of colored dyes. researchgate.netchemijournal.com These dyes are applied to polyester fabrics using high-temperature, high-pressure (HTHP) methods. researchgate.netchemijournal.com The resulting textiles exhibit a variety of shades with good dyeing performance. The fastness properties of these dyes, which measure their resistance to fading from light, washing, and rubbing, are crucial for performance textiles. Thiadiazole-based azo dyes have shown good to excellent fastness properties, making them valuable for producing durable and vibrant textiles. researchgate.net

| Fastness Property | Rating |

| Light Fastness | Good |

| Wash Fastness | Excellent |

| Rubbing Fastness | Good to Excellent |

| Sublimation Fastness | Good to Excellent |

Sensor Development Based on Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a promising platform for the development of chemical sensors. Its rigid structure and versatile electronic properties allow for the design of molecules that can signal the presence of specific analytes through changes in their optical or electrochemical properties. The introduction of substituents allows for fine-tuning of the molecule's sensitivity and selectivity.

Structurally simple 1,3,4-thiadiazole derivatives have been designed as selective fluorescent chemosensors. For example, 2-amino-5-(p-dimethylamino)phenyl-1,3,4-thiadiazole was synthesized and shown to be a highly selective fluorescent sensor for mercury ions (Hg²⁺) in a mixed aqueous solution. jlu.edu.cn The presence of Hg²⁺ causes a selective quenching of the compound's fluorescence, allowing for its detection at very low concentrations, with a detection limit of 1.0×10⁻⁷ mol/L. jlu.edu.cn This sensing mechanism is based on the formation of a non-fluorescent complex between the thiadiazole sensor and the metal ion, which enhances intramolecular charge transfer. jlu.edu.cn While this example uses an amino-substituted thiadiazole, the principle demonstrates the potential of the core structure for sensor design. The electron-withdrawing nitrophenyl groups in this compound would significantly alter the electronic properties, suggesting its potential use in sensors for different target analytes.

In addition to fluorescent sensors, the electrochemical properties of thiadiazole derivatives can be exploited for sensor development. nih.govrsc.org The electrochemical behavior of compounds like 2-amino-5-mercapto-1,3,4-thiadiazole has been studied in detail, revealing redox processes that could be harnessed for electrochemical sensing applications. nih.govrsc.org The ability of the thiadiazole ring and its substituents to participate in electron transfer reactions is fundamental to creating sensors that can detect analytes via changes in current or potential.

Structure Property Relationships and Rational Design Principles

Influence of 4-Nitrophenyl Substitution on Electronic and Molecular Properties

The incorporation of 4-nitrophenyl groups at the 2- and 5-positions of the 1,3,4-thiadiazole (B1197879) ring significantly modulates the electronic and molecular properties of the resulting compound, 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole. The 1,3,4-thiadiazole core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.com This electron deficiency is further intensified by the strong electron-withdrawing nature of the two 4-nitrophenyl substituents.

The presence of the 4-nitrophenyl groups also dictates the molecular geometry. The molecule is generally planar, which allows for effective π-conjugation across the entire structure, from one nitrophenyl ring to the other through the thiadiazole bridge. This extended conjugation is a key factor in its electronic and photophysical properties. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the geometric and physiochemical properties of substituted 1,3,4-thiadiazoles, confirming the influence of substituents on the molecular structure. rsc.org

The electronic properties are also reflected in its spectral characteristics. The extended π-system and the presence of electron-withdrawing groups typically lead to bathochromic (red) shifts in the absorption and emission spectra of such compounds.

Electronic and Steric Effects on Thiadiazole Core Reactivity

The reactivity of the 1,3,4-thiadiazole core in this compound is governed by a combination of electronic and steric factors. The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocycle. chemicalbook.com The carbon atoms at the 2- and 5-positions are particularly electron-poor due to the inductive effects of the adjacent nitrogen and sulfur atoms. chemicalbook.com This inherent electronic characteristic makes these positions susceptible to nucleophilic attack. chemicalbook.com

The attachment of the 4-nitrophenyl groups further exacerbates this electron deficiency, making the 2- and 5-positions even more electrophilic. However, the bulky nature of the nitrophenyl groups can also introduce steric hindrance, potentially shielding the carbon atoms of the thiadiazole ring from attack by large nucleophiles.

The stability of the 1,3,4-thiadiazole ring is noteworthy; it is generally stable in acidic media but can undergo ring cleavage in the presence of a strong base. chemicalbook.com The specific substitution pattern with 4-nitrophenyl groups would likely influence the conditions under which such cleavage occurs.

Identification of Key Structural Motifs for Targeted Material Properties

The 2,5-disubstituted-1,3,4-thiadiazole framework is a versatile scaffold for designing materials with a wide range of targeted properties. Analysis of various derivatives reveals several key structural motifs that are crucial for achieving specific functionalities.

For applications in medicinal chemistry , the 2,5-disubstitution pattern is a common feature in compounds designed for antimicrobial, anticancer, and anticonvulsant activities. nih.govmdpi.comresearchgate.net The nature of the substituent is critical. For instance, the presence of a nitroaryl group, as in this compound, is a known structural motif in compounds with antiprotozoal activities. mdpi.com The combination of the 1,3,4-thiadiazole core with other heterocyclic rings, such as 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373), has been explored to enhance antimicrobial and antiproliferative properties. nih.govresearchgate.net

In the realm of materials science , the rigid, planar structure of the 2,5-disubstituted-1,3,4-thiadiazole core, combined with its electronic properties, makes it a valuable building block for functional materials. The ability to tune the electronic properties through substitution at the 2- and 5-positions is a key design element. For example, incorporating 1,3,4-thiadiazole units into polymer chains, such as polythiophene, can alter the structural and electronic properties of the resulting material. ox.ac.uk The inherent electron-accepting nature of the thiadiazole ring is a useful feature in the design of materials for electronic applications.

The following table summarizes key structural motifs and their associated targeted properties:

| Structural Motif | Targeted Material Property |

| 2,5-Diaryl substitution | Enhanced thermal stability, potential for liquid crystallinity |

| Incorporation of electron-withdrawing groups (e.g., -NO₂) | Enhanced electron-accepting properties, potential for n-type semiconductors, antiprotozoal activity mdpi.com |

| Linkage to other heterocyclic rings (e.g., triazoles, oxadiazoles) | Broad-spectrum antimicrobial and anticancer activity nih.govresearchgate.net |

| Functionalization with flexible side chains | Improved solubility and processability |

| Integration into a polymer backbone | Modified electronic and optical properties of the polymer ox.ac.uk |

Rational Design Strategies for Optimizing Functional Performance

The rational design of functional materials based on 2,5-disubstituted-1,3,4-thiadiazoles involves a systematic approach to manipulate their molecular structure to achieve desired performance characteristics. A key strategy is the judicious selection of substituents at the 2- and 5-positions. acs.orgsemanticscholar.org

To enhance biological activity , a common strategy is the hybridization of the 1,3,4-thiadiazole core with other known pharmacophores. This can lead to synergistic effects and improved potency. For example, linking the thiadiazole to other heterocyclic systems like triazoles or oxadiazoles (B1248032) has been shown to be an effective approach. nih.gov Another design principle is to introduce substituents that can participate in specific interactions with biological targets, such as hydrogen bonding or π-π stacking.

For materials applications , the focus is often on tuning the electronic and photophysical properties. This can be achieved by varying the electron-donating or electron-withdrawing nature of the substituents. For instance, to create materials with a low band gap, a donor-acceptor-donor (D-A-D) architecture can be employed, where the electron-deficient 1,3,4-thiadiazole core acts as the acceptor (A) and is flanked by electron-donating groups (D) at the 2- and 5-positions.

The synthesis of non-symmetrical 2,5-disubstituted-1,3,4-thiadiazoles is another important design strategy, as it allows for a finer tuning of properties compared to their symmetrical counterparts. semanticscholar.org Computational methods, such as DFT, play a crucial role in the rational design process by predicting the electronic and structural properties of novel derivatives before their synthesis, thus guiding the selection of the most promising candidates.

Comparative Analysis with Other 2,5-Disubstituted 1,3,4-Thiadiazoles

When compared to derivatives with electron-donating groups (e.g., methoxy (B1213986) or amino groups) at the 2- and 5-positions, this compound exhibits markedly different electronic properties. The presence of electron-donating groups would increase the electron density on the thiadiazole ring, making it more susceptible to electrophilic attack and less to nucleophilic attack. These compounds would also likely have different photophysical properties, with absorption and emission maxima at shorter wavelengths (blue-shifted) compared to the nitro-substituted analogue.

In comparison to 2,5-disubstituted-1,3,4-thiadiazoles bearing halogens (e.g., chloro or bromo), the nitro-substituted compound has a stronger electron-withdrawing effect. While halogens are also electron-withdrawing through induction, their effect is generally weaker than that of the nitro group. This difference is reflected in the reactivity and electronic properties.

The table below provides a comparative overview of the expected properties of this compound versus other classes of 2,5-disubstituted 1,3,4-thiadiazoles.

| Property | This compound | 2,5-Di(p-methoxyphenyl)-1,3,4-thiadiazole | 2,5-Di(p-chlorophenyl)-1,3,4-thiadiazole |

| Electronic Nature of Substituent | Strongly Electron-Withdrawing | Strongly Electron-Donating | Weakly Electron-Withdrawing |

| Electron Density on Thiadiazole Core | Low | High | Moderately Low |

| Reactivity towards Nucleophiles | High | Low | Moderate |

| Reactivity towards Electrophiles | Low | High | Low |

| Absorption/Emission Wavelength | Longer (Red-shifted) | Shorter (Blue-shifted) | Intermediate |

This comparative analysis underscores the high degree of tunability of the 1,3,4-thiadiazole scaffold, where the choice of substituents at the 2- and 5-positions is a critical determinant of the final properties and potential applications of the molecule. rsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research is poised to move beyond traditional synthetic methods for 2,5-disubstituted-1,3,4-thiadiazoles, targeting routes that are more efficient, cost-effective, and environmentally benign. A key direction is the development of one-pot synthesis protocols that minimize intermediate purification steps and reduce solvent waste. For instance, methods using polyphosphate ester (PPE) as a cyclizing agent for the reaction between thiosemicarbazide (B42300) and carboxylic acids present a promising alternative to hazardous reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) researchgate.net.

Another avenue involves microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. The synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives has been successfully achieved by irradiating a mixture of the thiadiazole and an aromatic aldehyde in a microwave oven for as little as 20 minutes nih.gov. Adapting such methodologies for symmetrical diaryl thiadiazoles like 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole could offer significant improvements in efficiency. The exploration of novel catalytic systems and green solvents will also be crucial in developing sustainable manufacturing processes for this class of compounds.

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Thiadiazole (B1197879) Derivatives

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Conventional | Carboxylic Acid, Thiosemicarbazide, Dehydrating Agent (e.g., H₂SO₄, POCl₃) | High temperature, long reaction times | Well-established |

| One-Pot PPE | Carboxylic Acid, Thiosemicarbazide, Polyphosphate Ester (PPE) | One-pot reaction | Avoids toxic additives, simplifies process researchgate.net |

| Microwave-Assisted | Substituted Thiadiazole, Aromatic Aldehyde | Microwave irradiation (e.g., 20 min) | Rapid reaction times, high yield nih.gov |

Integration of Advanced Characterization Techniques for In-situ Studies

While standard characterization techniques such as NMR, IR, and mass spectrometry are well-established for confirming the structure of thiadiazole derivatives, future research will benefit from the integration of advanced, in-situ characterization methods researchgate.netnih.govchemmethod.com. These techniques can provide real-time insights into reaction mechanisms, self-assembly processes, and the dynamic behavior of materials under operational conditions.

For example, in-situ spectroscopic techniques could monitor the cyclization process during synthesis, allowing for precise control over reaction kinetics and optimization of yields. For materials applications, techniques like single-crystal X-ray diffraction are invaluable for elucidating the three-dimensional arrangement of molecules in the solid state, which governs their bulk properties nih.gov. Analyzing the crystal structure provides detailed information on intermolecular interactions that stabilize the crystalline lattice nih.govresearchgate.net. Future work could involve employing these techniques under variable temperature or pressure to study phase transitions and the stability of different polymorphic forms.

Synergistic Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating the discovery of new materials. Molecular docking, a key computational technique, is already used to predict the binding affinity of thiadiazole derivatives with biological targets like proteins, guiding the design of more potent therapeutic agents researchgate.netmdpi.com. This approach allows researchers to understand the molecular basis of ligand-receptor interactions and prioritize candidates for synthesis and testing researchgate.net.

Future research on this compound will increasingly rely on this synergy. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict electronic properties, reactivity, and spectral characteristics, which can then be validated experimentally. For supramolecular chemistry, computational methods like the PIXEL method can calculate the strength of various intermolecular interactions (e.g., hydrogen bonds, chalcogen bonds) within dimeric motifs, providing a quantitative understanding of the forces driving self-assembly researchgate.net. This predictive power helps in designing molecules with specific, pre-determined solid-state structures and properties.

Exploration of Multifunctional Materials Based on Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a versatile scaffold that has been incorporated into a wide array of biologically active compounds. Its structural similarity to pyrimidine (B1678525) allows it to interfere with DNA replication processes, a mechanism exploited in the development of anticancer agents mdpi.commdpi.com. Derivatives have shown significant efficacy against various cancer cell lines, including colon, breast, and lung cancer mdpi.commdpi.com.

Beyond oncology, the thiadiazole core is a key component in compounds designed for other therapeutic and industrial purposes. Research has demonstrated its potential in:

Antimicrobial Agents : Exhibiting activity against both Gram-positive and Gram-negative bacteria ijpcbs.comnih.gov.

Antiprotozoal Agents : Showing noteworthy activity against parasites like Trypanosoma brucei mdpi.com.

Disperse Dyes : Forming the basis for bis-azo disperse dyes used in the textile industry researchgate.net.

Agrochemicals : Patented as herbicides, fungicides, and bactericides for agricultural use researchgate.net.

The future in this area lies in creating multifunctional materials by strategically modifying the substituents at the 2- and 5-positions of the thiadiazole ring. For this compound, the nitro groups offer sites for further chemical modification, enabling the tuning of its electronic and biological properties to develop materials that combine, for instance, therapeutic activity with imaging capabilities or targeted delivery.

Table 2: Diverse Applications of 1,3,4-Thiadiazole Derivatives

| Application Area | Example Activity |

|---|---|

| Anticancer | Inhibition of cancer cell lines (MCF-7, LoVo) mdpi.commdpi.com |

| Antibacterial | Activity against Staphylococcus aureus, Escherichia coli ijpcbs.com |

| Antiprotozoal | Trypanocidal activity against T. brucei mdpi.com |

| Antifungal | Inhibition of Aspergillus niger, Aspergillus flavus ijpcbs.comresearchgate.net |

| Insecticidal | Toxicity towards agricultural pests researchgate.net |

| Industrial Dyes | Use as bis-azo disperse dyes researchgate.net |

Potential in Advanced Supramolecular Architectures and Self-Assembly

The assembly of molecules into ordered, functional superstructures through noncovalent interactions is a cornerstone of modern materials science. The 1,3,4-thiadiazole scaffold, with its nitrogen and sulfur heteroatoms, is well-suited for participating in a variety of weak interactions, including hydrogen bonds, chalcogen bonds, and π-stacking nih.gov.

Future research will focus on harnessing these interactions to control the self-assembly of this compound and its derivatives into complex architectures like liquid crystals, gels, or porous organic frameworks. The presence of nitro groups on the phenyl rings can significantly influence the electrostatic potential of the molecule, guiding the formation of specific intermolecular contacts and, consequently, the final supramolecular structure. Techniques such as Hirshfeld surface analysis and 2D-fingerprint plots are instrumental in analyzing and quantifying the role of different noncovalent interactions in crystal packing researchgate.net. By understanding and controlling these self-assembly processes, it will be possible to design advanced materials with tailored optical, electronic, or host-guest properties.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-phenyl-1,3,4-thiadiazole |

| Phosphorus oxychloride |

| Thionyl chloride |

| Polyphosphate ester |

| Thiosemicarbazide |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole, and what factors influence reaction yields?

- Methodology : The compound is synthesized via acid-catalyzed cyclization of substituted dithiocarbazates. For example, S-substituted alkyl/aryl dithiocarbazates undergo intermolecular cyclization in the presence of acids (e.g., HCl or H₂SO₄) at elevated temperatures (70–100°C). Reaction yields (38–83%) depend on solvent choice (DMF, ethanol), temperature control, and purification methods (recrystallization vs. column chromatography) .

- Key Considerations : Optimize stoichiometry of reactants (e.g., propargyl bromide or substituted benzaldehyde) and monitor byproducts using TLC or HPLC to ensure purity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Use X-ray crystallography to determine crystal lattice parameters (e.g., monoclinic system with space group P121/c1, a = 10.1889 Å, b = 30.705 Å) . Complementary techniques include:

- NMR : Analyze aromatic proton signals (δ 7.5–8.5 ppm for nitrophenyl groups).

- FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

Q. What safety protocols are recommended for handling nitro-substituted thiadiazoles in the lab?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 hazards).

- Work under fume hoods to prevent inhalation of toxic fumes.

- Neutralize acidic byproducts with bicarbonate solutions before disposal .

Advanced Research Questions

Q. How can coordination complexes of this compound be designed for catalytic or material science applications?

- Methodology : The ligand coordinates with transition metals (e.g., Mn(II), Ag(I)) via pyridyl nitrogen atoms. Synthesize complexes by refluxing the ligand with metal salts (e.g., Mn(OAc)₂·4H₂O) in DMF/water mixtures. Characterize using:

- Single-crystal XRD : Confirm octahedral geometry around metal centers and interlayer π-π stacking (3.628 Å spacing) .

- Electrochemical analysis : Study redox properties for catalytic potential .

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives (e.g., antimicrobial vs. antiviral efficacy)?

- Approach :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitrophenyl with pyridyl groups) to enhance selectivity.

- Bioassay standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols. Evidence shows conflicting results arise from variations in bacterial resistance profiles and assay conditions .

Q. How do reaction conditions (e.g., solvent polarity, catalyst) affect the regioselectivity of thiadiazole functionalization?

- Experimental Design :

- Compare propargylation in polar aprotic solvents (DMF, 70°C) vs. non-polar solvents (hexane, RT). DMF increases electrophilicity of propargyl bromide, favoring 2,5-bis(prop-2-ynylthio) derivatives (38% yield) .

- Catalysts: Copper sulfate/sodium ascorbate enhance click chemistry efficiency (83% yield in triazole-thiadiazole hybrids) .

Q. What challenges arise in purifying nitro-substituted thiadiazoles, and how are they mitigated?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.